N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c1-20-10-5-9(6-11(7-10)21-2)13(19)16-15-18-17-14(24-15)12-8-22-3-4-23-12/h5-8H,3-4H2,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESYWFLBJRHNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=COCCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Incorporation of the dioxin ring: The dioxin ring can be introduced via a Diels-Alder reaction between a diene and a dienophile.
Attachment of the dimethoxybenzamide moiety: This step may involve the coupling of the oxadiazole intermediate with a dimethoxybenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dioxin ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been investigated for their potential as antimicrobial, anticancer, or anti-inflammatory agents.
Medicine
In medicine, such compounds might be explored for their pharmacological properties, including their ability to interact with specific biological targets.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or advanced coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of “N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide” would depend on its specific biological activity. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Key Structural Differences:
Oxadiazole Substituents :
- The target and compounds from and feature a 5,6-dihydro-1,4-dioxin group, which introduces an oxygen-rich, partially saturated ring. This contrasts with OZE-I’s tetrahydronaphthalen (aliphatic-aromatic hybrid) and OZE-II/III’s aryl groups (3,5-dimethoxyphenyl, 4-chlorophenyl), which are fully aromatic .
- The dihydrodioxin moiety may enhance polarity and aqueous solubility compared to bulkier or more lipophilic substituents.
- OZE-II’s sulfonyl-containing benzamide introduces a sulfonamide group, which could improve metabolic stability or solubility . OZE-III’s pentanamide and ’s acetamide are aliphatic, likely increasing lipophilicity and membrane permeability but reducing target specificity.
Physicochemical Properties
Polarity and Solubility :
Lipophilicity (LogP) :
- Predicted LogP values (estimated via fragment-based methods):
- Target : ~2.1 (moderate lipophilicity due to dihydrodioxin and methoxy groups).
- OZE-II : ~1.8 (sulfonamide reduces lipophilicity).
- OZE-III : ~3.5 (aliphatic pentanamide increases lipophilicity).
Biological Activity
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Dioxin Ring : A five-membered ring containing oxygen atoms.
- Oxadiazole Ring : A heterocyclic compound with nitrogen and oxygen.
- Dimethoxybenzamide : A benzamide derivative with two methoxy groups.
The molecular formula is with a molecular weight of approximately 304.31 g/mol.
The biological activity of this compound is believed to involve:
- Target Interaction : The compound may interact with specific enzymes or receptors in the body.
- Signal Transduction Modulation : It can modulate signaling pathways that lead to various biological responses.
- Antioxidant Activity : The presence of the dioxin and oxadiazole rings suggests potential antioxidant properties that may protect cells from oxidative stress.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. A study conducted by Walid Fayad et al. (2019) demonstrated its effectiveness against various cancer cell lines through in vitro assays. The compound induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties. Tests against Gram-positive and Gram-negative bacteria showed significant inhibition of bacterial growth.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Fayad et al. (2019) | Induced apoptosis in cancer cell lines | In vitro assays on multicellular spheroids |
| Antimicrobial Study | Significant inhibition of bacterial growth | Agar diffusion method |
Applications in Scientific Research
This compound is being explored for:
- Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents.
- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Synthetic Routes : Multi-step protocols typically involve:
- Cyclocondensation of hydrazides with carbonyl derivatives to form the oxadiazole core.
- Subsequent coupling with substituted benzoyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .
- Optimization Strategies :
- Catalysts : Use 4Å molecular sieves or pyridine to enhance coupling efficiency .
- Temperature : Maintain 0–5°C during coupling to minimize side reactions .
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- 1H/13C NMR :
- Identify oxadiazole protons (δ 8.1–8.3 ppm) and dimethoxybenzamide signals (δ 3.8–4.0 ppm for OCH3) .
- 13C peaks at ~165–170 ppm confirm carbonyl groups .
- HPLC-MS :
- Purity assessment (>95%) with C18 columns (acetonitrile/water gradient) .
- ESI-MS: Molecular ion [M+H]+ expected at m/z ~415 .
Q. How should researchers design preliminary biological screening assays to evaluate its antimicrobial potential?
- Assay Design :
- MIC Testing : Use broth microdilution against Gram-positive (e.g., S. aureus MRSA) and Gram-negative strains .
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects at 2× MIC .
- Cytotoxicity : Parallel testing on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. What strategies can resolve discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling :
- Measure plasma stability (e.g., liver microsomes) to identify metabolic liabilities .
- Use LC-MS/MS to quantify bioavailability and tissue distribution .
- Formulation Adjustments :
- Encapsulate in liposomes or PEGylated carriers to enhance solubility and half-life .
Q. How can computational modeling predict binding interactions between this compound and biological targets like LOX or BChE?
- Molecular Docking :
- Use AutoDock Vina with crystal structures (e.g., LOX PDB: 1N8Q) to identify key residues (e.g., His360 for LOX inhibition) .
- MD Simulations :
- Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models :
- Corrogate substituent effects (e.g., electron-withdrawing groups on benzamide) to predict IC50 trends .
Q. What methodologies enable structure-activity relationship (SAR) analysis of derivatives to enhance target specificity?
- Derivative Synthesis :
- Introduce substituents (e.g., halogens, sulfonyl groups) at the oxadiazole or benzamide positions .
- Activity Clustering :
- Use PCA analysis of bioassay data to group compounds by mechanism (e.g., ROS modulation vs. enzyme inhibition) .
- Selectivity Profiling :
- Screen against panels of related enzymes (e.g., COX-2 vs. LOX) to refine SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
